molecular formula C21H40Br4O12 B1456596 Pentaerythritol tetrakis(2-bromoisobutyrate) CAS No. 243991-62-0

Pentaerythritol tetrakis(2-bromoisobutyrate)

Cat. No.: B1456596
CAS No.: 243991-62-0
M. Wt: 804.2 g/mol
InChI Key: UEBFCIQDWYULRW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Pentaerythritol tetrakis(2-bromoisobutyrate) plays a significant role in biochemical reactions, particularly in the synthesis of functional polymers. It interacts with various enzymes and proteins involved in the polymerization process. The compound acts as an initiator, facilitating the transfer of radicals to monomers, which then polymerize to form long chains. This interaction is crucial for the formation of well-defined polymers with specific properties .

Cellular Effects

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) on cellular processes are primarily related to its role in polymer synthesis. In cellular environments, the compound can influence cell function by altering the properties of the polymers it helps create. These polymers can affect cell signaling pathways, gene expression, and cellular metabolism by providing a scaffold for the attachment of bioactive molecules or by altering the physical properties of the cellular environment .

Molecular Mechanism

At the molecular level, Pentaerythritol tetrakis(2-bromoisobutyrate) exerts its effects through its role as an ATRP initiator. The compound binds to transition metal catalysts, such as copper, to form a complex that can transfer radicals to monomers. This process initiates the polymerization reaction, leading to the formation of polymers with controlled structures. The binding interactions between Pentaerythritol tetrakis(2-bromoisobutyrate) and the metal catalysts are essential for the efficiency and precision of the polymerization process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentaerythritol tetrakis(2-bromoisobutyrate) can change over time due to its stability and degradation properties. The compound is generally stable under inert atmosphere and room temperature conditions . Prolonged exposure to light or moisture can lead to degradation, affecting its efficacy as a polymerization initiator. Long-term studies have shown that the stability of the compound is crucial for maintaining consistent polymerization results .

Dosage Effects in Animal Models

The effects of Pentaerythritol tetrakis(2-bromoisobutyrate) in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including skin and eye irritation . Studies have shown that there is a threshold beyond which the compound’s toxicity increases, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

Pentaerythritol tetrakis(2-bromoisobutyrate) is involved in metabolic pathways related to its role in polymer synthesis. The compound interacts with enzymes and cofactors that facilitate the polymerization process. These interactions can affect metabolic flux and the levels of metabolites involved in the synthesis of functional polymers .

Transport and Distribution

Within cells and tissues, Pentaerythritol tetrakis(2-bromoisobutyrate) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its availability for polymerization reactions. The distribution of the compound within cellular compartments is crucial for its efficacy as a polymerization initiator .

Subcellular Localization

The subcellular localization of Pentaerythritol tetrakis(2-bromoisobutyrate) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on polymerization processes. The localization of the compound within subcellular structures is essential for its activity and function in biochemical reactions .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBFCIQDWYULRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40Br4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747920
Record name 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243991-62-0
Record name 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 243991-62-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?

A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.

Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?

A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.

Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?

A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.

Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?

A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []

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